molecular formula C11H12BrN B13201216 7-bromo-3-propyl-1H-indole

7-bromo-3-propyl-1H-indole

Cat. No.: B13201216
M. Wt: 238.12 g/mol
InChI Key: VGWHSAWJLGVOGM-UHFFFAOYSA-N
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Description

7-Bromo-3-propyl-1H-indole is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in many natural products and pharmaceuticals, making them a focal point in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3-propyl-1H-indole typically involves the bromination of 3-propylindole. One common method is the electrophilic substitution reaction where bromine is introduced to the indole ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques like column chromatography and recrystallization are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-propyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromo-3-propyl-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific receptors and enzymes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-bromo-3-propyl-1H-indole involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The bromine atom and propyl group contribute to its binding affinity and selectivity, influencing the compound’s biological effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-3-propyl-1H-indole is unique due to the combined presence of the bromine atom and propyl group, which enhances its chemical reactivity and potential for diverse applications. Its specific substitution pattern allows for targeted interactions in biological systems, making it a valuable compound in research and industry .

Properties

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

7-bromo-3-propyl-1H-indole

InChI

InChI=1S/C11H12BrN/c1-2-4-8-7-13-11-9(8)5-3-6-10(11)12/h3,5-7,13H,2,4H2,1H3

InChI Key

VGWHSAWJLGVOGM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CNC2=C1C=CC=C2Br

Origin of Product

United States

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